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molecular formula C12H14N2O2 B8390017 2-Propyl-1H-benzoimidazole-5-carboxylic acid methyl ester

2-Propyl-1H-benzoimidazole-5-carboxylic acid methyl ester

Cat. No. B8390017
M. Wt: 218.25 g/mol
InChI Key: PHGNQQYICDUYGL-UHFFFAOYSA-N
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Patent
US05587393

Procedure details

A solution of 23.9 g (100 mMol) of methyl 3,4-diaminobenzoate dihydrochloride and 11.7 g (110 mMol) of butyric acid chloride in 100 ml of phosphorus oxychloride is refluxed for 2 hours. Then about 80 ml of phosphorus oxychloride are distilled off and the residue is mixed with about 150 ml of water. The oily crude product precipitated is extracted three times with 50 ml of ethyl acetate and after evaporation purified by column chromatography (600 g of silica gel; eluant:methylene chloride/methanol (30:1)). Yield: 15.0 g of oil (69% of theory)
Name
methyl 3,4-diaminobenzoate dihydrochloride
Quantity
23.9 g
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.Cl.[NH2:3][C:4]1[CH:5]=[C:6]([CH:11]=[CH:12][C:13]=1[NH2:14])[C:7]([O:9][CH3:10])=[O:8].[C:15](Cl)(=O)[CH2:16][CH2:17][CH3:18]>P(Cl)(Cl)(Cl)=O>[CH3:10][O:9][C:7]([C:6]1[CH:11]=[CH:12][C:13]2[N:14]=[C:15]([CH2:16][CH2:17][CH3:18])[NH:3][C:4]=2[CH:5]=1)=[O:8] |f:0.1.2|

Inputs

Step One
Name
methyl 3,4-diaminobenzoate dihydrochloride
Quantity
23.9 g
Type
reactant
Smiles
Cl.Cl.NC=1C=C(C(=O)OC)C=CC1N
Name
Quantity
11.7 g
Type
reactant
Smiles
C(CCC)(=O)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Then about 80 ml of phosphorus oxychloride are distilled off
ADDITION
Type
ADDITION
Details
the residue is mixed with about 150 ml of water
CUSTOM
Type
CUSTOM
Details
The oily crude product precipitated
EXTRACTION
Type
EXTRACTION
Details
is extracted three times with 50 ml of ethyl acetate
CUSTOM
Type
CUSTOM
Details
after evaporation
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (600 g of silica gel; eluant:methylene chloride/methanol (30:1))

Outcomes

Product
Name
Type
Smiles
COC(=O)C1=CC2=C(N=C(N2)CCC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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